molecular formula C7H4Cl2FNO B1410052 3,4-Dichloro-5-fluorobenzamide CAS No. 1803834-98-1

3,4-Dichloro-5-fluorobenzamide

Cat. No. B1410052
CAS RN: 1803834-98-1
M. Wt: 208.01 g/mol
InChI Key: IVEXCCKZKUFGAN-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorobenzamide is a chemical compound with the molecular formula C7H4Cl2FNO . It has an average mass of 208.017 Da and a mono-isotopic mass of 206.965393 Da .


Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like MolView . Once the molecule is drawn, it can be converted into a 3D model for a more detailed view .


Chemical Reactions Analysis

The chemical reactions involving this compound can be categorized into one of the five basic types of chemical reactions: combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction will allow you to place it into one of these categories .

Safety and Hazards

When handling 3,4-Dichloro-5-fluorobenzamide, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,4-dichloro-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEXCCKZKUFGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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